Cas no 259209-24-0 (3-Fluoro-2-hydroxyphenylboronic acid)

3-Fluoro-2-hydroxyphenylboronic acid is a boronic acid derivative featuring both hydroxyl and fluorine substituents on the aromatic ring, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the fluorine atom enhances its reactivity and stability, while the hydroxyl group provides additional coordination sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This compound is particularly useful in the synthesis of fluorinated bioactive molecules and advanced materials. Its well-defined structure and high purity ensure consistent performance in demanding applications. Suitable for use under controlled conditions, it is a valuable reagent for researchers developing pharmaceuticals, agrochemicals, and functional materials.
3-Fluoro-2-hydroxyphenylboronic acid structure
259209-24-0 structure
Product Name:3-Fluoro-2-hydroxyphenylboronic acid
CAS No:259209-24-0
MF:C6H6BFO3
MW:155.919445514679
MDL:MFCD07781238
CID:247145
PubChem ID:18617052
Update Time:2025-08-05

3-Fluoro-2-hydroxyphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-Fluoro-2-hydroxyphenyl)boronic acid
    • 2,2-DIMETHYL-N-(3-TRIMETHYLSILANYL-PYRIDIN-4-YL)-PROPIONAMIDE
    • 3-FLUORO-2-HYDROXYBENZENEBORONIC ACID
    • 3-Fluoro-2-hydroxyphenylboronic acid
    • Boronic acid,(3-fluoro-2-hydroxyphenyl)- (9CI)
    • 2-Borono-6-fluorophenol
    • PC7043
    • CS-0111946
    • PS-9473
    • A877437
    • 259209-24-0
    • AKOS006343490
    • Boronic acid, B-(3-fluoro-2-hydroxyphenyl)-
    • AB42638
    • MFCD07781238
    • Boronic acid, (3-fluoro-2-hydroxyphenyl)- (9CI)
    • SCHEMBL2821248
    • D71387
    • EN300-7370403
    • J-501209
    • UOYUUFBFEICSRZ-UHFFFAOYSA-N
    • (3-Fluoro-2-hydroxyphenyl)boronicacid
    • DTXSID40595162
    • (3-Fluoro-2-hydroxy-phenyl)boronic acid
    • MDL: MFCD07781238
    • Inchi: 1S/C6H6BFO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H
    • InChI Key: UOYUUFBFEICSRZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(B(O)O)=C1O

Computed Properties

  • Exact Mass: 156.03900
  • Monoisotopic Mass: 156.0394024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 308.7±52.0 °C at 760 mmHg
  • Flash Point: 140.5±30.7 °C
  • PSA: 60.69000
  • LogP: -0.78890
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

3-Fluoro-2-hydroxyphenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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3-Fluoro-2-hydroxyphenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:259209-24-0)3-Fluoro-2-hydroxyphenylboronic acid
Order Number:A877437
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:53
Price ($):171.0/302.0/594.0
Email:sales@amadischem.com

Additional information on 3-Fluoro-2-hydroxyphenylboronic acid

Introduction to 3-Fluoro-2-hydroxyphenylboronic Acid (CAS No. 259209-24-0)

3-Fluoro-2-hydroxyphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by its CAS number 259209-24-0, features a boronic acid moiety attached to a phenyl ring substituted with a hydroxyl group and a fluorine atom. The presence of these functional groups imparts distinct reactivity and binding capabilities, making it a valuable intermediate in the synthesis of various bioactive molecules.

The fluorine atom in the molecule exerts a strong electron-withdrawing effect, which can influence the electronic properties of the aromatic ring and enhance its interaction with other molecular entities. This feature is particularly useful in medicinal chemistry, where fluorinated compounds often exhibit improved metabolic stability, bioavailability, and binding affinity to biological targets. The hydroxyl group, on the other hand, provides a site for hydrogen bonding and further chemical modification, enabling the construction of more complex structures.

Boronic acids are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The boronic acid functional group in 3-Fluoro-2-hydroxyphenylboronic acid allows for efficient coupling with aryl halides or triflates, facilitating the formation of biaryl structures that are prevalent in many pharmaceuticals. This reaction is highly favored due to its high selectivity, mild conditions, and broad substrate scope, making it an indispensable tool for drug discovery and development.

In recent years, 3-Fluoro-2-hydroxyphenylboronic acid has found applications in the development of targeted therapies and diagnostic agents. Its ability to form stable complexes with metal ions has been exploited in the design of metal-organic frameworks (MOFs) and coordination polymers, which have potential uses in catalysis, gas storage, and separation technologies. Additionally, the compound's interaction with biological molecules has been studied for its potential as a ligand in enzyme inhibition and receptor binding assays.

One of the most compelling areas of research involving 3-Fluoro-2-hydroxyphenylboronic acid is its role in medicinal chemistry. The compound serves as a building block for the synthesis of novel pharmacophores that exhibit therapeutic activity against various diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The fluorine atom's influence on electronic distribution has been leveraged to fine-tune the pharmacokinetic profiles of these derivatives, enhancing their efficacy and reducing side effects.

The synthesis of 3-Fluoro-2-hydroxyphenylboronic acid typically involves multi-step organic transformations that require precise control over reaction conditions. Common synthetic routes include halogenation of a precursor phenol followed by borylation and subsequent functional group modifications. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

The chemical properties of 3-Fluoro-2-hydroxyphenylboronic acid also make it suitable for use in material science applications. Its ability to form stable complexes with metals has been utilized in the development of new materials with tailored electronic and optical properties. These materials have potential applications in electronics, sensors, and optoelectronic devices. Furthermore, the compound's compatibility with green chemistry principles has made it an attractive choice for researchers seeking sustainable synthetic routes.

Recent studies have highlighted the importance of 3-Fluoro-2-hydroxyphenylboronic acid in drug discovery pipelines. Its incorporation into lead compounds has led to significant improvements in drug-like properties such as solubility, lipophilicity, and metabolic stability. The compound's versatility as a synthetic intermediate has allowed chemists to explore diverse structural motifs, leading to the identification of new therapeutic candidates with improved pharmacological profiles.

The future prospects for 3-Fluoro-2-hydroxyphenylboronic acid are promising, with ongoing research focusing on expanding its utility across multiple domains. Innovations in synthetic chemistry are expected to further streamline its production, while computational modeling techniques will aid in predicting its behavior in complex systems. As our understanding of molecular interactions deepens, this compound is poised to play an increasingly pivotal role in both academic research and industrial applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:259209-24-0)3-Fluoro-2-hydroxyphenylboronic acid
A877437
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):171.0/302.0/594.0
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